2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid
Description
2-[2-(1H-Indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 117309-47-4) is a phthalimide-derived compound featuring an isoindoline-1,3-dione core substituted with a carboxylic acid group at position 5 and a 2-(1H-indol-3-yl)ethyl moiety at position 2. Its molecular formula is C₁₉H₁₄N₂O₄, with a molecular weight of 325.77 g/mol .
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-17-14-6-5-11(19(24)25)9-15(14)18(23)21(17)8-7-12-10-20-16-4-2-1-3-13(12)16/h1-6,9-10,20H,7-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMVWKKTMWODMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of indole derivatives with phthalic anhydride or its derivatives. One common method includes the condensation of indole-3-acetic acid with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as SiO2-tpy-Nb have been employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities that are of significant interest in pharmaceutical research:
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds can exhibit anticancer properties. For instance, compounds similar to 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
Anti-Diabetic Properties
Research has demonstrated that indole derivatives can act as potent inhibitors of enzymes related to diabetes management, such as α-amylase and α-glucosidase. Compounds synthesized with indole frameworks have been evaluated for their ability to lower blood glucose levels by inhibiting these enzymes.
Neuroprotective Effects
There is emerging evidence suggesting that indole-based compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies
Several studies have documented the therapeutic potential of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing cellular pathways and leading to biological effects such as apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules is crucial for its activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Molecular Properties
The pharmacological and physicochemical properties of isoindoline-dione derivatives are highly dependent on substituents. Key analogues include:
Key Observations :
- Indole Derivatives : The target compound’s indole moiety may enable π-stacking interactions with biological targets, similar to auxin analogs observed in GH3 protein interactions .
- Polar Substituents : Hydroxyethyl () and sulfone () groups enhance water solubility, whereas dimethoxyphenyl () increases lipophilicity.
- Synthetic Accessibility : Allyl derivatives () are simpler to synthesize but may lack the bioactivity of indole-containing analogues.
Antiproliferative Effects
Phthalimide derivatives, including the target compound’s structural relatives, exhibit antiproliferative activity. For example:
- C-12 (2-(1-([1,1'-biphenyl]-4-yl)-2-carboxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid) showed moderate activity against cancer cell lines due to aromatic biphenyl substituents .
- C-13 (2-(2-carboxy-1-(2-nitrophenyl)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid) demonstrated enhanced potency, likely due to electron-withdrawing nitro groups improving target binding .
Antioxidant Activity
Indole derivatives like 2-(1H-indol-3-yl)ethyl esters () exhibit weak DPPH radical scavenging activity.
Structure-Activity Relationships (SAR)
- Isoindoline-Dione Core : Essential for maintaining planar structure and hydrogen-bonding capacity.
- Substituent Effects: Indole-ethyl: Potential for receptor binding via indole’s heterocyclic aromaticity. Hydroxyethyl: Increases solubility but may reduce membrane permeability. Sulfone/Thiophene: Enhances metabolic stability through electron-withdrawing effects .
Biological Activity
2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (CID 906603) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound involves several steps, often starting from commercially available indole derivatives. The reaction conditions can significantly influence the yield and purity of the final product. For instance, using N,N-dimethylacetamide (DMAC) as a solvent has been reported to yield high quantities of the desired compound under optimized conditions .
Anticancer Activity
Research indicates that compounds related to this compound exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including human myeloid leukemia (HL-60) cells. The mechanisms often involve inducing apoptosis and inhibiting cell proliferation pathways .
Table 1: Anticancer Activity Against Various Cell Lines
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using methods such as the DPPH assay. Results indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .
Antidiabetic Activity
Recent studies have explored the anti-diabetic properties of similar indole derivatives. These compounds have shown effective inhibition against enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. For instance, certain derivatives demonstrated IC50 values lower than standard drugs like acarbose .
Table 2: Enzyme Inhibition Potency
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It inhibits key enzymes involved in glucose metabolism, thereby exerting anti-diabetic effects.
- Antioxidant Mechanism : The antioxidant properties help mitigate oxidative damage in cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A study reported that administering derivatives of indole improved survival rates in mice with induced tumors by reducing tumor size and proliferation rates.
- Another investigation demonstrated that combining this compound with traditional anticancer therapies enhanced overall treatment efficacy and reduced side effects.
Q & A
Q. Basic Research Focus
- NMR :
- 1H-NMR : Aromatic protons in the indole ring (δ 7.0–7.5 ppm), methylene protons in the ethyl linker (δ 3.0–3.5 ppm), and carboxylic acid protons (δ 12–13 ppm, broad).
- 13C-NMR : Carbonyl carbons (δ 165–170 ppm) and indole C3 (δ ~125 ppm).
- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H indole stretch).
Advanced Consideration
For structural confirmation, use 2D NMR (HSQC, HMBC) to correlate the ethyl linker protons with adjacent carbons. X-ray crystallography (as in ) may resolve ambiguities in regiochemistry, particularly if the indole or phthalimide groups adopt non-planar conformations .
How should researchers address discrepancies in biological activity data when testing this compound across different assay systems?
Basic Research Focus
Discrepancies may arise from assay-specific factors (e.g., cell permeability, serum protein binding). Use deuterated internal standards (e.g., ) to normalize quantification in LC-MS-based assays . Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).
Advanced Consideration
Perform mechanistic studies to identify off-target interactions. For example, if the compound shows inconsistent kinase inhibition, use thermal shift assays or SPR to confirm binding. highlights indole-carboxylic acid derivatives with modulatory effects on signaling pathways, suggesting pathway-specific validation .
What strategies can be employed to study the structure-activity relationship (SAR) of this compound, particularly modifying the indole or dioxoisoindoline regions?
Q. Basic Research Focus
- Indole Modifications : Introduce substituents at positions 5 or 6 (e.g., methyl, halogen) to assess steric/electronic effects. lists furan-indole hybrids, which could guide bioisosteric replacements .
- Dioxoisoindoline Modifications : Replace the carboxylic acid with esters or amides (e.g., ) to evaluate hydrophobicity impacts .
Advanced Consideration
Use computational docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Synthesize fluorescent probes (e.g., BODIPY-conjugated analogs) for cellular localization studies, as demonstrated in for related indole derivatives .
What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?
Advanced Research Focus
The compound’s low solubility and indole autofluorescence complicate quantification. Strategies:
- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce matrix interference.
- Detection : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for specificity. ’s deuterated analog can serve as an internal standard to correct for ion suppression .
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced Research Focus
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
